1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O2 and a molecular weight of 236.19 g/mol This compound features a hydrazine group attached to a phenyl ring substituted with ethoxy and trifluoromethoxy groups
Preparation Methods
The synthesis of 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-ethoxy-3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects at the molecular level.
Comparison with Similar Compounds
1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine can be compared to other similar compounds, such as:
(2-Trifluoromethoxy-phenyl)-hydrazine hydrochloride: This compound shares the trifluoromethoxy and hydrazine groups but lacks the ethoxy substitution.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound features two trifluoromethoxyphenyl groups attached to a hydrazine core, making it structurally more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H11F3N2O2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
[2-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-15-8-6(14-13)4-3-5-7(8)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
IZHMLLBCTMWXER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC(F)(F)F)NN |
Origin of Product |
United States |
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